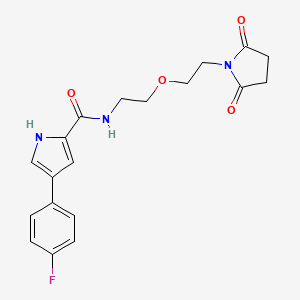

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c20-15-3-1-13(2-4-15)14-11-16(22-12-14)19(26)21-7-9-27-10-8-23-17(24)5-6-18(23)25/h1-4,11-12,22H,5-10H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODDJBUETRCMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyrrole ring : A five-membered aromatic ring contributing to its biological activity.

- Dioxopyrrolidinone moiety : This structural element is known for its role in various biological interactions.

- Fluorophenyl group : Enhances the compound's lipophilicity and potential receptor interactions.

Molecular Formula and Weight

- Molecular Formula : C₁₅H₁₈F N₃O₄

- Molecular Weight : 323.32 g/mol

The mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. It may function as an allosteric modulator, influencing the activity of these targets and leading to alterations in cellular processes.

Pharmacological Effects

Research indicates that this compound has potential pharmacological effects, including:

- Anti-inflammatory activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

- Antimicrobial properties : Compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Study 1: Anti-inflammatory Activity

A study examining derivatives related to pyrrole compounds found that they significantly inhibited the proliferation of PBMCs in anti-CD3-stimulated cultures. The strongest inhibition was observed in derivatives with similar structural motifs to this compound .

Study 2: Antimicrobial Efficacy

Another study assessed the antibacterial activity of pyrrole derivatives against various pathogens using the broth microdilution method. The results indicated that certain derivatives exhibited substantial antibacterial effects, suggesting that this compound may share similar properties .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Pyrrole Derivative A | Anti-inflammatory | Cytokine inhibition |

| Pyrrole Derivative B | Antimicrobial | Bacterial cell wall disruption |

| This compound | Potentially anti-inflammatory and antimicrobial | Enzyme modulation |

Comparison with Similar Compounds

Core Structural Differences

The compound is compared here with (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Example compound from EP 4,374,877 A2) .

Functional Group Analysis

Pharmacological Implications

- Target Selectivity: The pyrrolo-pyridazine core in the compared compound likely confers distinct binding interactions (e.g., with enzymes or kinases) due to its fused bicyclic system, contrasting with the monocyclic pyrrole’s simpler topology.

- Bioavailability : The PEG-like linker in the target compound may improve solubility, while the trifluoromethyl group in the compared compound could enhance blood-brain barrier penetration.

Research Findings and Limitations

- Data Gaps: No direct activity or toxicity data are provided in the cited patent for either compound.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide?

The compound can be synthesized via multi-step coupling reactions. A common approach involves:

- Step 1 : Formation of the pyrrole-2-carboxamide core through condensation of 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid with a suitable amine precursor.

- Step 2 : Functionalization of the ethylene glycol linker using 2,5-dioxopyrrolidine via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt).

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.

Refer to analogous protocols in patent applications for structurally related pyrrolo-pyridazine carboxamides, which highlight the use of coupling agents and solvent systems like DMF or THF .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.4 ppm; pyrrole ring protons at δ ~6.5–7.0 ppm) .

- X-ray Crystallography : To resolve stereochemical ambiguities and confirm bond lengths/angles, particularly for the dioxopyrrolidinyl and fluorophenyl moieties .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., expected [M+H] calculated for CHFNO: 400.1622).

Advanced: How do substituent variations on the pyrrole ring influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

- Substituent Effects : Fluorine at the 4-position of the phenyl group enhances metabolic stability and lipophilicity, while the dioxopyrrolidinyl linker improves solubility. Replacements (e.g., chloro or methoxy groups) may alter target binding affinity .

- Methodology :

- Synthesize analogs with systematic substituent changes (e.g., para- vs. meta-fluorophenyl).

- Evaluate bioactivity in enzyme inhibition assays (e.g., kinase or protease panels) and correlate with computational docking studies to identify critical binding interactions .

Advanced: What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Molecular Dynamics (MD) Simulations : Assess membrane permeability via logP calculations and polar surface area (PSA) analysis.

- Density Functional Theory (DFT) : Optimize geometry to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- ADMET Prediction Tools : Use platforms like SwissADME to estimate absorption, CYP450 interactions, and toxicity. For example, the dioxopyrrolidinyl group may reduce hepatic clearance due to steric hindrance .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration) or impurity profiles.

- Methodology :

Basic: What are the recommended storage conditions and stability profiles for this compound?

- Storage : Protect from light at −20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the dioxopyrrolidinyl group.

- Stability Testing : Monitor degradation via LC-MS over 6 months; hydrolytic cleavage of the ethoxyethyl linker is a known degradation pathway .

Advanced: How can researchers optimize reaction yields during scale-up synthesis?

- Process Optimization :

Advanced: What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

- Proteomics : Employ affinity-based pull-down assays with biotinylated analogs to identify binding partners.

- Cryo-EM/X-ray Co-crystallization : Resolve target-bound structures to map interaction sites (e.g., ATP-binding pockets).

- Kinome-wide Profiling : Use platforms like KinomeScan to identify off-target effects .

Basic: What safety precautions are necessary when handling this compound?

- Hazard Mitigation : Use PPE (nitrile gloves, goggles) due to potential irritancy of the dioxopyrrolidinyl group.

- Waste Disposal : Quench reactive intermediates with aqueous ethanol before disposal .

Advanced: How can isotopic labeling (e.g., 19^{19}19F NMR) aid in metabolic studies?

- F NMR : Track metabolic pathways in vivo by monitoring fluorine-containing metabolites.

- Stable Isotope Labeling (SIL) : Synthesize C-labeled analogs for precise quantification in mass spectrometry-based metabolomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.